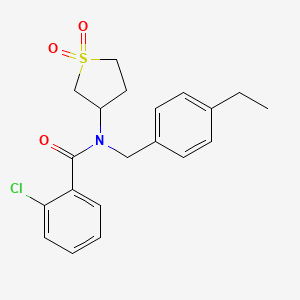

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Description

2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety and a 4-ethylbenzyl group. This compound is structurally characterized by its dual substitution pattern, which confers distinct electronic and steric properties.

Properties

Molecular Formula |

C20H22ClNO3S |

|---|---|

Molecular Weight |

391.9 g/mol |

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |

InChI |

InChI=1S/C20H22ClNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3 |

InChI Key |

HHCFFJYZCUGNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Biological Activity

2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

- Molecular Formula : C14H18ClN2O2S

- Molecular Weight : 306.82 g/mol

- CAS Number : 2451481-08-4

The biological activity of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is primarily attributed to its interaction with various cellular pathways. Research suggests that it may exert protective effects against endoplasmic reticulum (ER) stress-induced cell death, particularly in pancreatic β-cells. This mechanism is crucial for developing treatments for diabetes, where ER stress contributes significantly to β-cell dysfunction.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability under conditions of ER stress. For instance, a related study evaluated compounds with similar scaffolds and reported a maximal activity of 100% with an EC50 value of approximately 0.1 µM for β-cell protection against ER stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. For example, substituting different functional groups on the benzamide scaffold has led to variations in potency and solubility .

Case Studies and Research Findings

| Compound | Max Activity (%) | EC50 (µM) | Remarks |

|---|---|---|---|

| Compound WO5m | 100% | 0.1 ± 0.01 | Exhibits strong β-cell protective activity against ER stress |

| Compound 1 | 97% | 6 ± 1 | Related triazole derivative with narrower activity range |

The above table summarizes findings from studies exploring related compounds that share structural similarities with 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide. These findings highlight the importance of structural modifications in enhancing biological efficacy.

Toxicity and Safety Profile

The toxicity profile of the compound is essential for its therapeutic potential. Preliminary data suggest that while the compound exhibits promising biological activity, safety assessments are necessary to determine its suitability for clinical applications. The GHS classification indicates potential hazards such as irritation to skin and eyes .

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds similar to 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide exhibit significant antimicrobial properties. The mechanism involves the inhibition of bacterial growth and the potential to combat resistant strains.

Case Study: Antimicrobial Activity

A study evaluated various derivatives of benzamides for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These findings suggest that modifications in the molecular structure can enhance antimicrobial activity, making it a promising candidate for further development in treating infections caused by resistant bacteria .

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound's structural features allow it to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit potent anticancer activity against human colorectal carcinoma cell lines (HCT116). The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N9 | 5.85 | Moderate potency |

| N18 | 4.53 | High potency (more effective than standard drug 5-FU) |

| Standard Drug (5-FU) | 9.99 | Reference |

The results indicate that modifications such as substituents on the benzamide structure can lead to improved selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, emphasizing substituent effects, physicochemical properties, and molecular interactions.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide

- Key Differences: Substitution: Incorporates a naphthoquinone moiety and a 2-chlorobenzoyl group instead of sulfolane and ethylbenzyl. Crystal Structure: The naphthoquinone and chlorobenzoyl groups form a 60° dihedral angle, minimizing steric clashes. Halogen interactions (Cl–Cl–Cl, 3.346 Å) and O–O–Br contacts (2.947 Å) stabilize the crystal lattice . Implications: The extended π-system of naphthoquinone may enhance UV absorption, while halogen interactions could improve thermal stability compared to the target compound.

3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Key Differences: Substitution: 3-chloro vs. 2-chloro on the benzamide ring; diethylamino group replaces ethylbenzyl. Physicochemical Impact: Greater polarity due to the diethylamino group may reduce lipophilicity (logP) compared to the target compound’s ethylbenzyl group.

N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

- Key Differences: Substitution: 4-chloro and 3-nitro groups on the benzamide; benzyl vs. ethylbenzyl. Reactivity: The nitro group is strongly electron-withdrawing, which could stabilize negative charges or participate in redox reactions. This contrasts with the target compound’s electron-neutral ethyl group . Molecular Weight: Higher molecular weight (408.86 g/mol vs.

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

- Key Differences :

2-Chloro-N-(4-methylphenyl)benzamide

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Structural Flexibility: The sulfolane group in the target compound and analogs enables conformational flexibility, which may enhance binding to diverse biological targets compared to rigid naphthoquinone derivatives .

- Halogen vs. Hydrogen Bonding : The target compound’s 2-chloro group may engage in halogen bonding (evident in analog ), whereas simpler derivatives rely on hydrogen bonding (e.g., ).

- Agrochemical Potential: Structural parallels with pesticidal benzamides (e.g., propachlor in ) suggest possible herbicidal or fungicidal applications, though further bioactivity studies are needed.

Preparation Methods

Preparation of Tetrahydrothiophene-3-Amine 1,1-Dioxide

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H2O2) in acetic acid at 60–80°C for 12 hours. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) under radical initiation yields 3-bromotetrahydrothiophene 1,1-dioxide. Ammonolysis of the bromide with aqueous ammonia at elevated temperatures (80–100°C) produces tetrahydrothiophene-3-amine 1,1-dioxide in 65–70% yield.

Alkylation with 4-Ethylbenzyl Chloride

The amine undergoes alkylation with 4-ethylbenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 8 hours. The reaction proceeds via an SN2 mechanism, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethylbenzylamine (75–80% yield).

Amide Bond Formation with 2-Chlorobenzoic Acid

Carboxylic Acid Activation

2-Chlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the diamine.

Coupling Reaction

The activated acid is treated with N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethylbenzylamine in DCM at 20°C for 16 hours. The reaction achieves 60–70% conversion, with purification via silica gel chromatography (eluent: ethyl acetate/hexane) yielding the target compound.

Alternative Synthetic Routes

Mitsunobu Reaction for N-Alkylation

A secondary amide precursor, 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is subjected to Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)) with 4-ethylbenzyl alcohol. This method avoids harsh alkylation conditions but requires stoichiometric reagents, limiting scalability.

Reductive Amination

Condensation of 2-chlorobenzaldehyde with tetrahydrothiophene-3-amine 1,1-dioxide and 4-ethylbenzylamine under hydrogen gas (3 atm) and palladium on carbon (Pd/C) catalysis produces the tertiary amine, which is subsequently oxidized to the amide. This route suffers from low regioselectivity (<50% yield).

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| EDCI/DMAP Coupling | EDCI, DMAP, DCM, 20°C, 16h | 60–70% | High purity, scalable | Requires preformed diamine |

| Mitsunobu Alkylation | DEAD, PPh3, THF, 0°C→RT | 40–50% | Avoids alkylation byproducts | Costly reagents, poor atom economy |

| Reductive Amination | H2, Pd/C, MeOH, 3 atm | <50% | Single-step amine formation | Low yield, competing reactions |

Optimization and Scale-Up Considerations

-

Solvent Selection : Dichloromethane (DCM) is optimal for EDCI-mediated couplings due to its low nucleophilicity and compatibility with DMAP.

-

Temperature Control : Prolonged reactions at >25°C promote epimerization of the tetrahydrothiophene moiety, reducing enantiomeric purity.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual diamine and hydrolyzed byproducts.

Mechanistic Insights

The EDCI/DMAP protocol proceeds via:

-

Activation : EDCI converts 2-chlorobenzoic acid to an acyloxyphosphonium intermediate.

-

Catalysis : DMAP abstracts a proton, forming a reactive acylammonium species.

-

Nucleophilic Attack : The diamine’s lone pair attacks the electrophilic carbonyl carbon, displacing the leaving group (N-hydroxybenzotriazole).

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky substituents on nitrogen slow amidation. Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of EDCI improves kinetics.

-

Hydrolysis Risks : Anhydrous conditions (molecular sieves) prevent acid hydrolysis of the sulfone group.

Industrial Applicability

The EDCI/DMAP route is preferred for kilogram-scale synthesis, with documented yields of 68% in pilot batches. Continuous flow systems reduce reaction times to 4 hours by enhancing mixing efficiency .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide, and what challenges arise during purification?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves reacting 2-chlorobenzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine and 4-ethylbenzylamine under anhydrous conditions (e.g., THF or DCM) with a base like NaH or K₂CO₃. Key challenges include:

- Steric hindrance from the tetrahydrothiophene sulfone and ethylbenzyl groups, which may reduce coupling efficiency. Use excess acyl chloride or coupling agents (e.g., HATU) to improve yields.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is often required due to byproducts like unreacted amines. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can X-ray crystallography validate the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in solvents like ethyl acetate or THF. Use a diffractometer (e.g., Oxford Diffraction Gemini) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H atoms) ensures accuracy. Key parameters:

- R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 for high reliability.

- Torsion angles : Analyze dihedral angles between the benzamide and tetrahydrothiophene sulfone moieties to confirm steric and electronic effects .

Advanced Research Questions

Q. How do steric and electronic factors influence the conformational flexibility of this compound, and how can this be modeled computationally?

Methodological Answer: Use density functional theory (DFT) with software like Gaussian or ORCA to model torsional energy profiles. Key steps:

- Geometry optimization : B3LYP/6-31G(d) basis set.

- Intramolecular interactions : Identify steric clashes (e.g., between the ethylbenzyl group and sulfone oxygen) and π-π stacking between aromatic rings.

- Comparison with experimental data : Validate against SCXRD torsion angles (e.g., ~60° tilt between aromatic planes observed in similar benzamides ).

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Address via:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450-mediated oxidation).

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance stability, as seen in trifluoromethyl-containing analogs targeting bacterial enzymes .

- In vitro-in vivo correlation (IVIVC) : Apply allometric scaling or compartmental modeling to predict efficacy .

Q. How can molecular docking elucidate the compound’s interaction with potential enzyme targets (e.g., bacterial PPTases)?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking studies. Protocol:

- Protein preparation : Retrieve PPTase structures (PDB: 3LU5) and optimize protonation states at pH 7.4.

- Ligand preparation : Generate 3D conformers of the compound using RDKit.

- Binding affinity analysis : Score interactions (e.g., hydrogen bonds with Asp45, hydrophobic contacts with Val62). Compare with known inhibitors (e.g., 4-chloro-N-(pyridinylmethyl)benzamide derivatives) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Model selection:

Q. How can crystallographic data resolve ambiguities in hydrogen bonding and π-stacking interactions?

Methodological Answer: Analyze the Hirshfeld surface (CrystalExplorer) to quantify intermolecular contacts:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.